molecular formula C18H18N2O2 B14366399 2-[Imino(phenyl)acetyl]-N-propylbenzamide CAS No. 90072-48-3

2-[Imino(phenyl)acetyl]-N-propylbenzamide

Cat. No.: B14366399
CAS No.: 90072-48-3
M. Wt: 294.3 g/mol
InChI Key: LPZITWANLRQLLC-UHFFFAOYSA-N
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Description

2-[Imino(phenyl)acetyl]-N-propylbenzamide is a chemical compound that features an imine group (C=N) attached to a phenyl ring, an acetyl group, and a propyl-substituted benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Imino(phenyl)acetyl]-N-propylbenzamide typically involves the reaction of a benzamide derivative with an imine precursor. One common method is the condensation reaction between N-propylbenzamide and phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[Imino(phenyl)acetyl]-N-propylbenzamide undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-[Imino(phenyl)acetyl]-N-propylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[Imino(phenyl)acetyl]-N-propylbenzamide involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Imino(phenyl)acetyl]-N-methylbenzamide
  • 2-[Imino(phenyl)acetyl]-N-ethylbenzamide
  • 2-[Imino(phenyl)acetyl]-N-butylbenzamide

Uniqueness

2-[Imino(phenyl)acetyl]-N-propylbenzamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The propyl group provides distinct steric and electronic properties compared to other alkyl-substituted analogs, potentially leading to different biological activities and applications.

Properties

CAS No.

90072-48-3

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

2-(2-imino-2-phenylacetyl)-N-propylbenzamide

InChI

InChI=1S/C18H18N2O2/c1-2-12-20-18(22)15-11-7-6-10-14(15)17(21)16(19)13-8-4-3-5-9-13/h3-11,19H,2,12H2,1H3,(H,20,22)

InChI Key

LPZITWANLRQLLC-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1C(=O)C(=N)C2=CC=CC=C2

Origin of Product

United States

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